3-Iodo-1H-indazole

Descripción general

Descripción

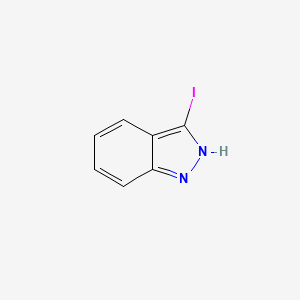

3-Iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an iodine atom at the third position of the indazole ring makes this compound a unique derivative with distinct chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole typically involves the iodination of 1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring. The reaction can be carried out using iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize byproducts.

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while cross-coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Key Intermediate:

3-Iodo-1H-indazole serves as a crucial intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its structure allows for modifications that enhance therapeutic efficacy against specific biological targets.

Case Study: IDO1 Inhibition

A significant study highlighted the potential of 1H-indazole derivatives, including this compound, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors. The study demonstrated that certain derivatives exhibited potent inhibitory activity, with one compound showing an IC50 value of 5.3 μM. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the indazole scaffold could enhance inhibitory potency, making it a promising candidate for cancer immunotherapy .

Biological Research

Mechanisms of Action:

this compound is utilized in biological research to explore various mechanisms of action within cellular pathways. Its derivatives are studied for their effects on biological systems, contributing to the discovery of new therapeutic targets.

Research Findings:

In studies examining the kynurenine pathway—crucial for tryptophan metabolism and immune modulation—compounds based on the indazole scaffold have been shown to influence immune responses and tumor growth dynamics . This highlights the compound's relevance in cancer biology and immunotherapy.

Material Science

Development of Novel Materials:

The unique chemical structure of this compound makes it suitable for applications in material science. Researchers are investigating its potential in creating new polymers and coatings, which may offer enhanced properties such as stability and functionality.

Synthesis Techniques:

Recent advancements in synthetic methodologies, such as palladium-catalyzed reactions, have facilitated the functionalization of indazoles, including this compound. These methods allow for the efficient production of derivatives that can be tailored for specific material applications .

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound is employed as a reference standard to ensure accuracy in the detection and quantification of similar compounds within complex mixtures. Its well-defined chemical properties make it an essential tool for researchers developing analytical methods.

Agrochemicals

Potential Applications:

Research is ongoing into the use of this compound in developing new agrochemical products aimed at enhancing crop protection and yield. Its biological activity may provide benefits in pest control or plant growth promotion, making it a candidate for sustainable agricultural practices.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-Iodo-1H-indazole derivatives often involves the inhibition of specific enzymes or receptors. For example, as kinase inhibitors, these compounds can bind to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell growth and proliferation . The molecular targets and pathways involved may include the p53/MDM2 pathway, which is crucial in regulating cell cycle and apoptosis.

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the iodine substitution.

3-Bromo-1H-indazole: Similar structure with a bromine atom instead of iodine.

3-Chloro-1H-indazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 3-Iodo-1H-indazole imparts unique reactivity compared to its halogenated counterparts. Iodine is a larger atom with lower electronegativity, making it more reactive in substitution and coupling reactions. This allows for the synthesis of a broader range of derivatives and enhances its utility in organic synthesis and medicinal chemistry.

Actividad Biológica

3-Iodo-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and research findings.

This compound (C7H5IN2) is characterized by the presence of an iodine atom at the 3-position of the indazole ring. This modification can influence its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated several indazole derivatives, including this compound, against various cancer cell lines, demonstrating moderate to significant anticancer activities.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 4.89 | Induces apoptosis via Bcl-2/Bax modulation |

| 3-Iodo-7-nitro-1H-indazole | MDA-MB-231 | 5.15 | Cell cycle arrest in G0/G1 phase |

| 6-Bromo-3-iodo-1H-indazole | A549 | >10 | Poor activity; requires structural optimization |

The mechanism by which this compound exerts its biological effects primarily involves:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. For example, K562 cells treated with this compound exhibited dose-dependent increases in apoptosis rates, correlating with changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, particularly in the G0/G1 phase. This effect was demonstrated through flow cytometry analysis, which showed a significant increase in the G0/G1 population after treatment with varying concentrations of this compound .

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives, including this compound, is influenced by their structural modifications. Research indicates that substituents at specific positions on the indazole ring can enhance or diminish anticancer activity. For instance, variations in the substituent at the C-5 position have been shown to affect potency against different cancer cell lines .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical models:

- Study on K562 Cells : A recent study reported that compound 6o (a derivative of this compound) exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity for normal cells (HEK-293) with an IC50 value of 33.2 µM. The study concluded that this compound could serve as a promising scaffold for developing low-toxicity anticancer agents .

- Combination Therapies : Other research has explored the use of indazole derivatives in combination with existing chemotherapeutic agents, enhancing their overall efficacy and reducing resistance in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-1H-indazole with high regioselectivity and purity?

- Methodology :

- Copper-catalyzed intramolecular cyclization : Utilize o-iodobenzaldehyde derivatives with hydrazine hydrate under reflux conditions, as described for analogous indazole syntheses .

- Diazo compound cycloaddition : Employ [2+3] cycloaddition of diazo intermediates with iodinated substrates, ensuring regioselectivity via steric and electronic directing groups (e.g., meta-iodo substitution) .

- Solid-phase synthesis : Optimize resin-bound precursors to minimize byproducts, followed by cleavage and HPLC purification (≥95% purity) .

- Validation : Confirm purity via HPLC and structural integrity using -NMR (expected aromatic proton splitting patterns) and HRMS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopic techniques :

- NMR : Analyze - and -NMR for aromatic proton environments (e.g., deshielded protons at C3 due to iodine’s electron-withdrawing effect) .

- X-ray crystallography : Resolve bond angles (e.g., N1–N2–C3 ≈ 108°) and intermolecular interactions (e.g., halogen bonding via iodine) to confirm tautomeric forms .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic distribution and reactive sites for further functionalization .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound derivatives across studies?

- Root-cause analysis :

- Batch variability : Compare synthetic protocols (e.g., iodination step conditions) and purity assessments (e.g., residual catalyst traces) across studies .

- Biological assay conditions : Scrutinize cell line specificity (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and endpoint measurements (IC vs. EC) .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Directing group strategies :

- Iodine as a directing group : Leverage iodine’s meta-directing effect in electrophilic substitutions (e.g., Suzuki-Miyaura coupling at C5/C7 positions) .

- Protecting group tactics : Temporarily protect the indazole NH with Boc groups to direct cross-coupling reactions to the iodine-free ring .

Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?

- Scaffold diversification :

- C3 modifications : Replace iodine with bromine or trifluoromethyl to assess halogen size/electronic effects on binding affinity .

- N1 substitutions : Introduce alkyl/aryl groups to probe steric compatibility with ATP-binding pockets .

- Biological testing :

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity trends .

- Crystallographic docking : Co-crystallize derivatives with target kinases (e.g., PKA) to validate binding poses and hydrogen-bond interactions .

Q. Data Management & Compliance

Q. What frameworks ensure ethical sharing of sensitive data in this compound research?

Propiedades

IUPAC Name |

3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYMMQGPNFWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448128 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66607-27-0 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.